(4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid
Overview
Description
(4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a cyclopropylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which couples an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as catalyst loading, solvent choice, and temperature control, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution of the fluorine atom can result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid serves as a versatile building block for constructing complex molecules. Its boronic acid group allows for facile coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. The sulfonamide group can mimic natural substrates, enabling the investigation of enzyme mechanisms and inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising scaffold for developing new therapeutics.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of (4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the sulfonamide group can engage in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-(N-cyclopropylsulfamoyl)phenyl)boronic acid: Lacks the fluorine atom, resulting in different reactivity and biological activity.
(4-(N-methylsulfamoyl)-3-fluorophenyl)boronic acid: Contains a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
(4-(N-cyclopropylsulfamoyl)-3-chlorophenyl)boronic acid:
Uniqueness
(4-(N-cyclopropylsulfamoyl)-3-fluorophenyl)boronic acid stands out due to the combination of its boronic acid, sulfonamide, and fluorine substituents. This unique arrangement imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
[4-(cyclopropylsulfamoyl)-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4S/c11-8-5-6(10(13)14)1-4-9(8)17(15,16)12-7-2-3-7/h1,4-5,7,12-14H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJJBKGUWRZZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)NC2CC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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